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molecular formula C7H3F2N B137791 2,6-Difluorobenzonitrile CAS No. 1897-52-5

2,6-Difluorobenzonitrile

Cat. No. B137791
M. Wt: 139.1 g/mol
InChI Key: BNBRIFIJRKJGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04406841

Procedure details

To 45 ml of water 15 g of 3,5-dichloro-2,6-difluorobenzonitrile was added and 0.05 g of palladium-carbon catalyst and 17.5 g of triethylamine were added to it. The reaction was carried out in an autoclave at 120° C. for 7 hours while introducing hydrogen gas into it so that the pressure of hydrogen gas in the reaction system was kept at 30 kg/cm2. In the same manner as in the process of the reduction step of Example 1, the reaction mixture was refined to obtain 9.6 g of 2,6-difluorobenzonitrile (yield: 95.8%) and 15.6 g of triethylamine was recovered (recovery rate: 89.1%).
Quantity
15.6 g
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-2,6-difluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
0.05 g
Type
catalyst
Reaction Step Four
Quantity
17.5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.Cl[C:3]1[C:4]([F:13])=[C:5]([C:8]([F:12])=[C:9](Cl)[CH:10]=1)[C:6]#[N:7].[H][H]>[C].[Pd].C(N(CC)CC)C>[F:12][C:8]1[CH:9]=[CH:10][CH:3]=[C:4]([F:13])[C:5]=1[C:6]#[N:7] |f:3.4|

Inputs

Step One
Name
Quantity
15.6 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
O
Name
3,5-dichloro-2,6-difluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C#N)C(=C(C1)Cl)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
palladium-carbon
Quantity
0.05 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
17.5 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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